(Prop-2-yne-1-seleninyl)benzene
Description
(Prop-2-yne-1-seleninyl)benzene is a selenium-containing aromatic compound characterized by a benzene ring substituted with a propargyl seleninyl group (–Se(O)–CH₂–C≡CH). The seleninyl moiety introduces unique electronic and steric effects due to selenium’s larger atomic radius (1.16 Å vs. sulfur’s 1.04 Å) and polarizability compared to lighter chalcogens. The propargyl group enables reactivity in cycloadditions, nucleophilic additions, and transition-metal-catalyzed transformations, while the seleninyl group may enhance electrophilicity at the benzylic position .
Properties
CAS No. |
61713-65-3 |
|---|---|
Molecular Formula |
C9H8OSe |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
prop-2-ynylseleninylbenzene |
InChI |
InChI=1S/C9H8OSe/c1-2-8-11(10)9-6-4-3-5-7-9/h1,3-7H,8H2 |
InChI Key |
KISHTAJNTBNPHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC[Se](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Electronic Properties
The following table summarizes key differences between (Prop-2-yne-1-seleninyl)benzene and related compounds:
Key Observations :
- Cyano substituents (e.g., in ) strongly withdraw electron density, contrasting with the seleninyl group’s mixed electronic effects.
- Thermal Stability : Selenium’s lower bond dissociation energy (Se–C: ~234 kJ/mol vs. S–C: ~272 kJ/mol) may reduce thermal stability compared to sulfur analogs like (Prop-2-yn-1-ylsulfanyl)carbonitrile .
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